2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride
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Overview
Description
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzofuranol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the dimethylamino group into other amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuranol compounds.
Scientific Research Applications
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one
- 2-Bromo-4-methoxy-3-methylaniline hydrochloride
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
63112-53-8 |
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Molecular Formula |
C17H17BrClNO2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
(2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-13-14(20)9-8-12-15(17(18)21-16(12)13)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI Key |
WXCYZXJYNDKBIR-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1OC(=C2C3=CC=CC=C3)Br)O.[Cl-] |
Origin of Product |
United States |
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